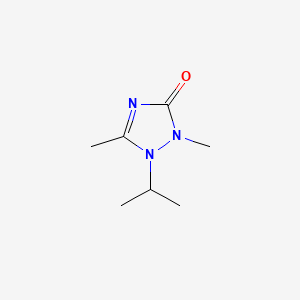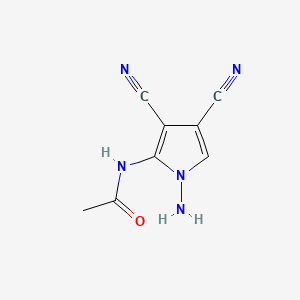
S-(2-Hydroxyethyl-d4)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Hydroxyethyl-d4)-L-cysteine: is a deuterated derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. The deuterium labeling in this compound is used to trace and study metabolic pathways and reactions in biological systems. This compound is particularly valuable in research due to its stability and the ability to track its behavior in complex biological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Hydroxyethyl-d4)-L-cysteine typically involves the incorporation of deuterium into the hydroxyethyl group of L-cysteine. One common method is the reaction of L-cysteine with deuterated ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification methods to achieve the desired product quality. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
S-(2-Hydroxyethyl-d4)-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiol group to a disulfide bond or sulfonic acid.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Substitution: Compounds with different functional groups replacing the hydroxyethyl group.
Scientific Research Applications
S-(2-Hydroxyethyl-d4)-L-cysteine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and protein interactions.
Medicine: Used in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the development of stable isotope-labeled standards for analytical methods.
Mechanism of Action
The mechanism of action of S-(2-Hydroxyethyl-d4)-L-cysteine involves its incorporation into biological systems where it participates in various biochemical reactions. The deuterium labeling allows researchers to track its movement and transformation within the system. It interacts with enzymes and proteins, providing insights into their function and behavior.
Comparison with Similar Compounds
Similar Compounds
- S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride
- Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester
Uniqueness
S-(2-Hydroxyethyl-d4)-L-cysteine is unique due to its specific labeling with deuterium, which provides enhanced stability and traceability in biological systems. Compared to other similar compounds, it offers distinct advantages in studying sulfur-containing amino acids and their metabolic pathways.
Properties
CAS No. |
1331903-64-0 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
169.231 |
IUPAC Name |
(2R)-2-amino-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1/i1D2,2D2 |
InChI Key |
MWFRVMDVLYIXJF-QKFGUNHMSA-N |
SMILES |
C(CSCC(C(=O)O)N)O |
Synonyms |
3-(2-Hydroxyethylthio-d4)alanine; (2R)-2-Amino-3-[(2-hydroxyethyl-d4)_x000B_sulfanyl]propionic Acid; (S)-2-Hydroxyethyl-d4-L-cysteine; 3-(β-Hydroxyethyl-d4-thio)alanine; 3-[(2-Hydroxyethyl-d4)thio]-L-alanine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


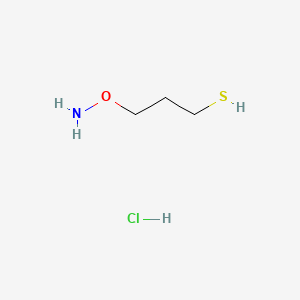
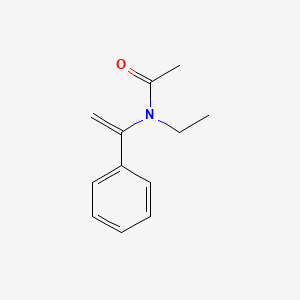
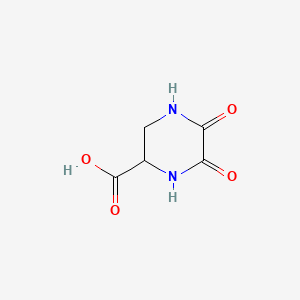
![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine](/img/structure/B587172.png)
![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)
